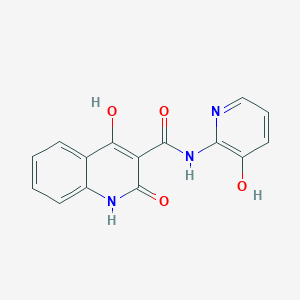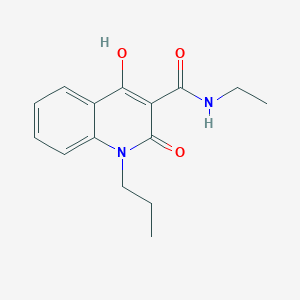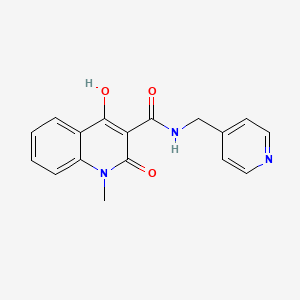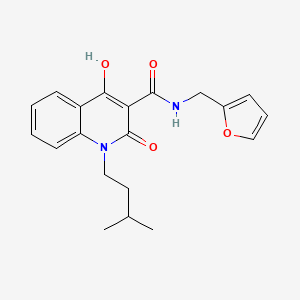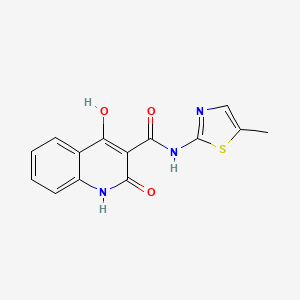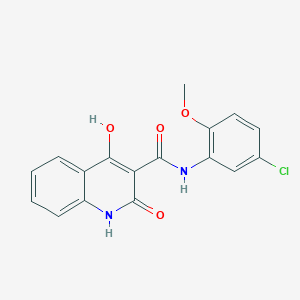
4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of functional groups: The hydroxyl, oxo, and carboxylic acid groups can be introduced through various organic transformations such as oxidation and carboxylation.
Amide formation: The final step involves the coupling of the quinoline derivative with 5-chloro-2-methoxy-phenylamine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxo group can yield hydroxyquinoline derivatives.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxyquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, derivatives of quinoline are often explored for their potential as therapeutic agents. This compound might be studied for its efficacy in treating diseases such as malaria, cancer, and bacterial infections.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.
Mechanism of Action
The mechanism of action of 4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or cellular receptors, leading to various biological effects. The molecular targets might include topoisomerases, kinases, or other enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinoline-3-carboxylic acid: A simpler derivative with potential biological activity.
Uniqueness
The uniqueness of 4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE lies in its specific substitution pattern, which can impart unique biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-13-7-6-9(18)8-12(13)20-17(23)14-15(21)10-4-2-3-5-11(10)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYCYROWLKCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
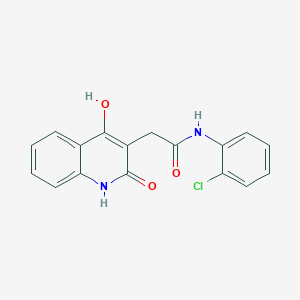
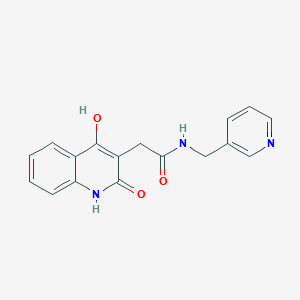
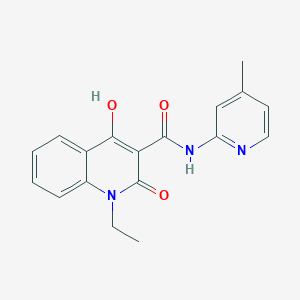
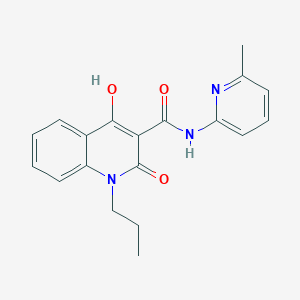
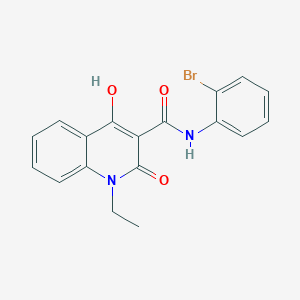
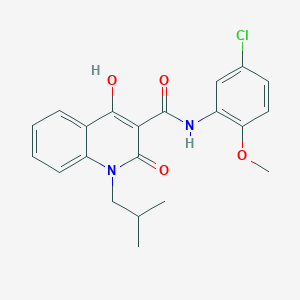
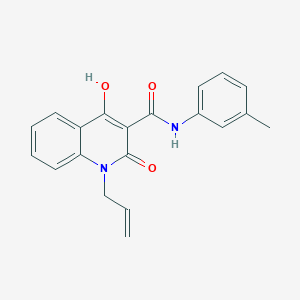
![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)
